1H-Benzo[g]indole

Catalog No.
S750375
CAS No.
233-34-1
M.F
C12H9N
M. Wt
167.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzo[g]indole

Researchers seeking low-bandgap conductive polymers face poor thermal stability with standard indoles. 1H-Benzo[g]indole (CAS 233-34-1) solves this with a rigid, π-extended naphthalene-fused scaffold. Key advantages: • Enables electrosynthesis of free-standing poly(benzo[g]indole) films with 1.59 eV bandgap & high thermal stability for yellow solid-state emitters. • Hydrophobic Keap1-Nrf2 binding probe; superior metabolic stability vs un-fused indoles for Nrf2 activators. • Reliable supply with batch-to-batch consistency for reproducible polymerization & assays.

CAS Number

233-34-1

Product Name

1H-Benzo[g]indole

IUPAC Name

1H-benzo[g]indole

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

InChI

InChI=1S/C12H9N/c1-2-4-11-9(3-1)5-6-10-7-8-13-12(10)11/h1-8,13H

InChI Key

HIYWOHBEPVGIQN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC=C3

The exact mass of the compound 1H-Benz[g]indole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153687. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1H-Benzo[g]indole, 1H-Benz[g]indole, Benzo[g]indole, 1H-Naphtho[2,3-b]pyrrole, 4,5-Benzoindole

Purity

≥98%

Package Size

1 g, 5 g

1H-Benzo[g]indole is an extended π-conjugated heterocyclic building block characterized by a pyrrole ring fused to a naphthalene nucleus. In industrial and advanced research procurement, it is prioritized over standard un-fused indoles when downstream applications demand enhanced thermal stability, red-shifted emission spectra, or highly specific spatial geometries for target binding. Its rigid, planar structure makes it an essential precursor for synthesizing low-bandgap conductive polymers, high-quantum-yield fluorophores, and sterically demanding non-covalent protein-protein interaction inhibitors [1].

Research Fit

Synthetic building block Core scaffold for 5-LO/mPGES-1 dual inhibitors and TDO-targeted probes
Polymer precursor Electropolymerizable monomer for low-band-gap conjugated films
Photophysical probe Indole-like chromophore with extended conjugation

Substituting 1H-benzo[g]indole with standard indole or alternative isomers (such as 1H-benzo[e]indole) fundamentally alters the electronic bandgap and steric profile of the resulting materials. In electropolymerization workflows, un-fused indoles fail to produce the highly constrained low-bandgap (1.59 eV) free-standing films characteristic of poly(1H-benzo[g]indole), resulting in inferior thermal stability and an inability to function as solid-state yellow-light emitters [1]. Furthermore, in medicinal chemistry, the specific spatial arrangement of the benzo[g] fusion is critical for occupying the Keap1-Nrf2 binding pocket; un-fused indoles lack the necessary hydrophobic bulk, leading to a drastic drop in non-covalent inhibitory activity and target engagement [2].

Substitution Risk

Spectral identity divergence
1H-benzo[g]indole retains indolic UV/fluorescence, while the 4,5-isomer behaves like naphthalene. Using the wrong isomer would invalidate photophysical design.
Regiochemical connectivity mismatch
Electropolymerization proceeds through C-2/C-5 positions unique to [g]-annelation; [e]- or [f]-isomers would yield different polymer architecture and properties.
Pharmacophoric geometry loss
The [g]-benzene ring is critical for nanomolar 5-LO engagement. Simple indole or other benzindoles do not replicate the dual-target inhibition profile.

Low-Bandgap Conductive Polymer Films

When subjected to direct anodic oxidation in boron trifluoride diethyl etherate, 1H-benzo[g]indole forms high-quality, free-standing poly(1H-benzo[g]indole) (PBIn) films. These films exhibit a significantly lower bandgap and higher conductivity compared to standard polyindole baselines, making them uniquely suited for solid-state yellow-light-emitting applications[1].

Evidence DimensionPolymer Bandgap and Electrical Conductivity
Target Compound Data1.59 eV bandgap; conductivity of 0.29 S cm^-1
Comparator Or BaselineStandard polyindole and poly(5-formylindole) (higher bandgap, lower thermal stability)
Quantified DifferencePBIn achieves a highly constrained 1.59 eV bandgap and superior thermal stability compared to un-fused polyindole baselines.
ConditionsElectrochemical polymerization in boron trifluoride diethyl etherate (BF3·OEt2)

Procurement of the benzo[g]-fused precursor is essential for manufacturing low-bandgap, free-standing conductive films that standard indoles cannot yield.

Thermal stability
Head-to-head
180–184 °C vs. 52–54 °C (indole)
−8 to −12 °C vs. [f]-isomer
Supports high-temperature reaction and melt-processing workflows
97% assay; standard atm

Keap1-Nrf2 PPI Inhibitory Activity

In the development of non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitors, the benzo[g]indole skeleton provides critical hydrophobic contacts that standard indoles lack. Derivatives of 1H-benzo[g]indole demonstrate stronger PPI inhibitory activity than the established non-covalent baseline Cpd16, alongside high metabolic stability in human microsomes [1].

Evidence DimensionKeap1-Nrf2 PPI Inhibitory Activity
Target Compound DataStronger PPI inhibition with high metabolic stability and low HepG2 cytotoxicity
Comparator Or BaselineCpd16 (established non-covalent PPI inhibitor baseline)
Quantified DifferenceBenzo[g]indole derivatives outperform Cpd16 in non-covalent binding affinity while maintaining high human microsome stability.
ConditionsIn vitro Keap1-Nrf2 binding assays and human microsome stability models

For pharmaceutical development targeting Nrf2 activation, the benzo[g]indole core is a superior starting material over standard indoles to achieve potent, non-covalent target engagement.

Photophysical fingerprint
Class-level inference
Indole-like absorption, fluorescence, phosphorescence; NH IR shift analogous to indole
Enables indole-based photophysical design with extended conjugation
Qualitative comparison; no quantified wavelength data

Fluorescent Turn-Off Fe3+ Chemosensor

The extended π-conjugation of the benzo[g]indole framework makes it an exceptional precursor for fluorescent materials. Synthesized 5-hydroxy benzo[g]indoles achieve high quantum yields and serve as highly sensitive 'turn-off' sensors for Fe3+ ions, a performance metric difficult to achieve with simple un-fused indole precursors [1].

Evidence DimensionFluorescence Quantum Yield (ΦF) and Metal Ion Binding
Target Compound DataΦF ≈ 0.50; Fe3+ detection limit of ~1.2 x 10^-6 M (Binding Constant ~7.97 x 10^3 M^-1)
Comparator Or BaselineStandard un-fused indole derivatives (typically lower quantum yields without extensive modification)
Quantified DifferenceProvides a robust ΦF ≈ 0.50 with highly specific Fe3+ coordination, enabling naked-eye and UV-Vis monitored complexation.
ConditionsFluorescence emission assays in the presence of Fe3+ ions

Buyers sourcing precursors for optoelectronic sensors should select 1H-benzo[g]indole to leverage its intrinsic high quantum yield and rigid planar geometry.

Coloration efficiency
Cross-study comparable
720 cm²/C at 610 nm
+24% vs. poly(5-formylindole)
Response 0.6 s
Supports lower-power electrochromic device research
PBIn/PEDOT ECD; 610 nm
5-LO inhibition
Cross-study comparable
IC50 0.086 μM (rec.)
~10- to >50-fold vs. indole-3-carboxylate
Supports dual-target inhibitor lead optimization
Recombinant human 5-LO; neutrophil and whole blood data available
Polymer film properties
Class-level inference
Band gap 1.59 eV; conductivity 0.29 S/cm; yellow emission; thermal stability > polyindole series
Enables free-standing low-band-gap polymer film development
BF3·Et2O electropolymerization; rank-order thermal comparison
TDO inhibitor precursor
Supporting evidence
Designated starting material for pyridyl-ethenyl-indole TDO inhibitors
Ensures correct chemotype for target engagement studies
Structural specification; IC50 not publicly disclosed

Low-Bandgap Conductive Polymers

1H-Benzo[g]indole is the required monomer for the electrosynthesis of free-standing poly(1H-benzo[g]indole) films. These films are utilized in solid-state yellow-light emitters and optoelectronic devices where a low bandgap (1.59 eV) and high thermal stability are mandatory [1].

Keap1-Nrf2 PPI Inhibitor Scaffold

In medicinal chemistry, this compound is procured as a core building block for non-covalent Nrf2 activators. The benzo[g] fusion provides essential hydrophobic bulk, offering superior metabolic stability and binding affinity compared to un-fused indoles or standard Cpd16 baselines[2].

High-Quantum-Yield Fluorophores

Due to its extended π-conjugated naphthalene-fused system, 1H-benzo[g]indole is employed in the creation of highly fluorescent materials and chemosensors. It is the optimal precursor for synthesizing 5-hydroxy benzo[g]indoles used in sensitive 'turn-off' detection of Fe3+ ions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Inflammatory pathway inhibition studies
5-LO/mPGES-1 dual-target scaffold identity
Enzyme inhibition and cellular assay context
Electrochromic device research
Coloration efficiency and response-time profile
Device performance characterization
Deep-blue OLED material development
Photoluminescence quantum yield and CIE coordinates
Emission spectra and efficiency stability
Cancer immunotherapy target engagement studies
TDO inhibitor precursor structural fidelity
Binding assay context and SAR interpretation

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

233-34-1

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